4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate is a chemical compound with the molecular formula C16H14INO3. It is known for its unique structure, which includes an imino group, an iodophenyl group, and a methoxyphenyl acetate group.
Preparation Methods
The synthesis of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 4-iodoaniline in absolute ethanol under reflux conditions for three hours. The resulting Schiff base is then recrystallized from absolute ethanol. This Schiff base is further reacted with octadecanoic acid and 4-dimethylaminopyridine in dichloromethane to yield the final product .
Chemical Reactions Analysis
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodophenyl group can undergo substitution reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with molecular targets through its imino and iodophenyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate include other Schiff base esters and compounds with similar functional groups. For example:
4-{[(4-methoxyphenyl)imino]methyl}phenyl acetate: Similar structure but with a methoxy group instead of an iodine atom.
4-{[(4-chlorophenyl)imino]methyl}phenyl acetate: Contains a chlorine atom instead of an iodine atom.
The uniqueness of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate lies in its iodophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C16H14INO3 |
---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14INO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3 |
InChI Key |
BJJZUNBGNPYDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
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